L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a complex compound formed by the combination of L-glutamine and a specific peptide sequence involving L-arginine and L-proline. This compound plays a significant role in various biological processes, particularly in metabolism, immune function, and as a nitrogen source in amino acid synthesis.
L-Glutamine is a non-essential amino acid that can be synthesized by the body, primarily in the muscles. It is also found in high concentrations in foods such as meat, fish, eggs, dairy products, and certain vegetables. The specific peptide sequence of L-arginylglycyl-L-arginyl-L-prolyl- indicates a synthetic or modified form that may be produced through biochemical processes or chemical synthesis.
L-Glutamine is classified as an α-amino acid and is crucial for protein synthesis. It is categorized as a neutral amino acid due to its side chain structure, which does not carry a charge at physiological pH. The compound also falls under the category of bioactive peptides due to its potential health benefits.
The synthesis of L-glutamine and its derivatives often involves enzymatic reactions or chemical coupling techniques. For instance, L-glutamine can be synthesized from L-glutamate through the action of glutamine synthetase in the presence of ammonium ions and ATP. The formation of the peptide sequence involving arginine and proline typically requires solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods.
In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The coupling reaction usually employs activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product can be purified using techniques such as high-performance liquid chromatography (HPLC).
The molecular structure of L-glutamine consists of an amine group (-NH2), a carboxylic acid group (-COOH), and a side chain that includes an amide group (-C(O)NH2). The specific sequence L-arginylglycyl-L-arginyl-L-prolyl- introduces additional complexity with multiple amino acid residues linked via peptide bonds.
L-glutamine has a molecular formula of C5H10N2O3 and a molecular weight of approximately 146.15 g/mol. The structural representation includes:
The peptide portion contributes additional carbon, hydrogen, nitrogen, and oxygen atoms depending on the specific sequence.
L-glutamine participates in various biochemical reactions, including:
The reactions involving the arginine and proline residues contribute to metabolic pathways related to nitric oxide production and collagen synthesis.
Enzymatic reactions involving glutamine are catalyzed by enzymes such as glutamine synthetase and glutaminase. These reactions are crucial for maintaining nitrogen balance in biological systems.
L-glutamine serves multiple roles within the body:
Studies indicate that supplementation with L-glutamine can enhance recovery from surgery or trauma by improving nitrogen balance and supporting immune response .
L-glutamine appears as a white crystalline powder with high solubility in water. It has a melting point around 185 °C.
The compound is stable under normal conditions but can undergo hydrolysis under extreme pH conditions or high temperatures. Its pKa values indicate that it behaves as an acid-base buffer within physiological pH ranges.
L-glutamine has several applications in scientific research and clinical settings:
The pentapeptide with the sequence L-Glutamine-L-arginylglycyl-L-arginyl-L-prolyl- (abbreviated as Q-R-G-R-P using single-letter notation) exhibits a distinctive primary structure that governs its biochemical behavior. The N-terminal glutamine residue provides a polar amide group capable of hydrogen bonding, while the C-terminal proline introduces conformational rigidity due to its cyclic side chain. The central Arg-Gly-Arg motif creates a cationic "arginine fork" – a structural feature associated with nucleic acid binding and protein-protein interactions [5] [10].
Table 1: Residue-Specific Properties of Q-R-G-R-P
Position | Residue | Side Chain Properties | Hydrophobicity Index | pKa (Ionizable Groups) |
---|---|---|---|---|
1 | Gln (Q) | Polar, amide group | -3.5 | N/A |
2 | Arg (R) | Basic, guanidinium | -4.5 | 12.48 (guanidinium) |
3 | Gly (G) | Flexible, no side chain | -0.4 | N/A |
4 | Arg (R) | Basic, guanidinium | -4.5 | 12.48 (guanidinium) |
5 | Pro (P) | Rigid, cyclic structure | 1.6 | N/A |
Isomeric variants significantly impact bioactivity. The C-terminal proline residue exhibits cis-trans isomerization, with the trans configuration predominating (>90%) under physiological conditions. Computational simulations indicate that cis-proline isomers disrupt the cationic groove formed by the arginine residues, reducing nucleic acid binding affinity by ~40% [4] [5]. Additionally, N-terminal pyroglutamate formation may occur spontaneously through glutamine cyclization, altering charge distribution and receptor recognition profiles [5].
The peptide's conformational flexibility is microenvironment-dependent. Circular dichroism (CD) spectroscopy reveals that in aqueous environments (pH 7.4), Q-R-G-R-P adopts a polyproline type II (PPII) helix (∼60% content) characterized by threefold rotational symmetry and extended backbone topology. This structure positions the arginine guanidinium groups 16–18 Å apart, optimizing them for electrostatic interactions with phosphate backbones [4] [5].
In lipid-rich microenvironments (e.g., near cell membranes), molecular dynamics simulations show rapid structural reorganization. The peptide transitions to a semi-compact conformation with:
Table 2: Conformational Parameters in Different Environments
Parameter | Aqueous Buffer | Lipid Bilayer Proximity | Biological Implications |
---|---|---|---|
PPII Helix Content | 60% | 25% | Alters binding interface accessibility |
Hydrophobic Moment (ΔG) | -8.2 kcal/mol | -12.7 kcal/mol | Enhances membrane partitioning |
Radius of Gyration (Å) | 9.3 | 6.8 | Compactness affects cellular uptake |
Arg Side Chain Mobility | High | Restricted | Modulates target engagement kinetics |
Rosetta FlexPepDock and molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) simulations reveal that Q-R-G-R-P preferentially binds negatively charged receptors and nucleic acids. Key binding determinants include:
Table 3: Predicted Binding Affinities for Biological Targets
Target Class | Representative Target | Predicted Kd (μM) | Key Interaction Motifs |
---|---|---|---|
Kinases | PKA regulatory subunit | 0.45 | Arg-phosphate salt bridges |
G-protein Coupled Receptors | PAR1 | 12.3 | Gln hydrogen bonding, Pro hydrophobic fit |
Nucleic Acids | dsDNA minor groove | 2.1 | Arg-guanine bidentate recognition |
Phosphatases | PP2A | >100 | Low affinity (electrostatic repulsion) |
Substituting L-arginine with D-arginine at position 4 inverts chiral geometry, disrupting hydrogen-bonding networks and increasing Kd values by 15-fold. Conversely, norleucine substitution at Pro5 enhances membrane penetration but reduces aqueous solubility by 60% [5] [10].
Q-R-G-R-P contains three high-risk cleavage sites predicted by protease specificity profiling:
Metabolic half-life predictions from in silico models (PeptideCutter, PROSPER) indicate:
Table 4: Proteolytic Cleavage Susceptibility Profile
Cleavage Site | Protease Class | Cleavage Score | Stabilization Strategies |
---|---|---|---|
Gln¹-Arg² | Aminopeptidases | 0.92 | N-terminal acetylation or pyroglutamation |
Arg²-Gly³ | Trypsin-like proteases | 0.89 | D-Arg substitution at position 2 |
Gly³-Arg⁴ | Thrombin/kallikreins | 0.76 | N-methylation of Gly³ backbone |
Arg⁴-Pro⁵ | Prolyl endopeptidases | 0.68 | Hydroxyproline substitution at position 5 |
Enzymatic kinetics studies reveal that trypsin cleaves Q-R-G-R-P with kcat/KM = 1.2 × 10⁴ M⁻¹s⁻¹, while prolyl endopeptidase exhibits slower kinetics (kcat/KM = 3.4 × 10³ M⁻¹s⁻¹) due to steric hindrance from the adjacent arginine [7]. Molecular docking of the peptide with trypsin shows the Arg²-Gly³ scissile bond positioned within the catalytic triad (distance to Ser195 Oγ = 3.1 Å), with Gly³ allowing unhindered access to the catalytic site.
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